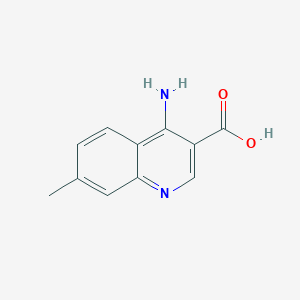![molecular formula C12H9NO2 B11900920 9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one](/img/structure/B11900920.png)
9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one typically involves multi-step reactions. One efficient approach utilizes a three-step sequence:
Metalation of 1,2,4-triazines:
Catalytic Reduction: Catalytic reduction of 2-methyl-9-phenyl-2,3-dihydro-1H-indeno[2,1-c]pyridine proceeds stereospecifically to give the sterically crowded all-cis-2,3,4,4a,9,9a-hexahydro-derivative.
Nitration and Oxidation: The 4-nitro derivatives and an oxidation by-product, 9-hydroxy-2-methyl-3-oxo-9-phenyl-2,3-dihydro-9H-indeno[2,1-c]pyridine, are obtained by nitration.
Industrial Production Methods
the principles of green chemistry and efficient multi-component reactions are often employed to optimize yield and minimize environmental impact .
化学反応の分析
Types of Reactions
9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Catalytic reduction can lead to stereospecific products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Metalation using organolithium or Grignard reagents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological activities .
科学的研究の応用
9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Exhibits potential as a bioactive molecule with antimicrobial and antiproliferative properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one involves its interaction with specific molecular targets and pathways. The compound is known to act as an ATP mimetic inhibitor of Cdc7, which plays a crucial role in cell cycle regulation . By inhibiting this kinase, the compound can potentially halt the proliferation of cancer cells.
類似化合物との比較
Similar Compounds
Uniqueness
9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one is unique due to its hydroxyl group at the 9-position, which imparts distinct chemical and biological properties. This hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interaction with biological targets .
特性
分子式 |
C12H9NO2 |
|---|---|
分子量 |
199.20 g/mol |
IUPAC名 |
9-hydroxy-2,9-dihydroindeno[2,1-c]pyridin-1-one |
InChI |
InChI=1S/C12H9NO2/c14-11-9-4-2-1-3-7(9)8-5-6-13-12(15)10(8)11/h1-6,11,14H,(H,13,15) |
InChIキー |
ZILWPZOHRBFLMU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C3=C(C(C2=C1)O)C(=O)NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



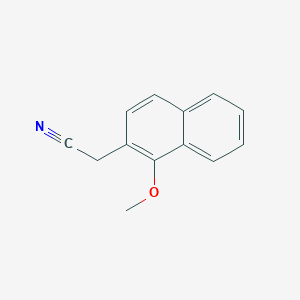
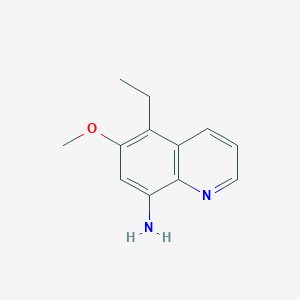
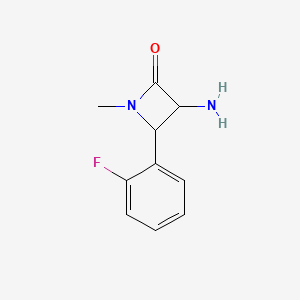
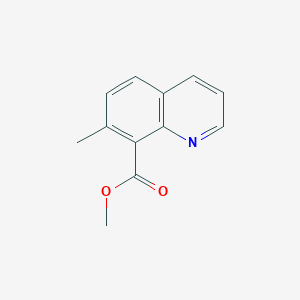
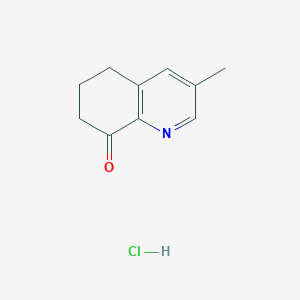
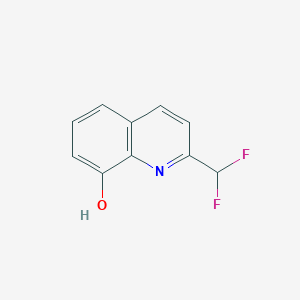
![3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-ol](/img/structure/B11900898.png)
![1-(6,7-Dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11900908.png)
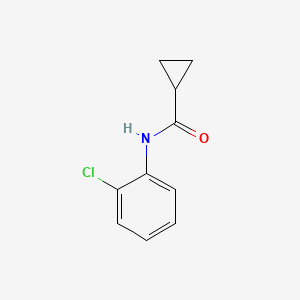
![(6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11900922.png)

